molecular formula C11H12N2O2S B12716419 Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- CAS No. 127627-70-7

Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl-

Cat. No.: B12716419
CAS No.: 127627-70-7
M. Wt: 236.29 g/mol
InChI Key: XJHLTHQFSYYYRJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl-, is a benzoic acid derivative featuring a 4,5-dihydrothiazole (thiazoline) ring linked via an amino group at the 2-position and a methyl substituent at the 5-position. The dihydrothiazole moiety introduces partial saturation, enhancing conformational flexibility compared to fully aromatic thiazoles. This structural motif is significant in medicinal chemistry due to the thiazole ring's prevalence in bioactive molecules, influencing properties such as solubility, acidity, and binding affinity .

Properties

CAS No.

127627-70-7

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylamino)-5-methylbenzoic acid

InChI

InChI=1S/C11H12N2O2S/c1-7-2-3-9(8(6-7)10(14)15)13-11-12-4-5-16-11/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)

InChI Key

XJHLTHQFSYYYRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NCCS2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- typically involves the reaction of benzoic acid derivatives with thiazole compounds. One common method includes the condensation of 2-aminothiazole with 5-methyl-2-nitrobenzoic acid under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiazoline Moieties

Compound A : 3-{2-[4-Oxo-2-(Phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic Acid (CAS: 101466-26-6)
  • Structure: Features a 4,5-dihydrothiazole ring with an oxo group and phenylamino substituent, connected to benzoic acid via an acetylated amino linker at the 3-position.
  • Key Properties: Molecular formula C₁₈H₁₅N₃O₄S, molar mass 369.39 g/mol, pKa ~4.04.
  • Differentiation : Unlike the target compound, Compound A has a 3-substitution and an oxo group, altering electronic properties and biological interactions.
Compound B : 4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic Acid
  • Structure : Substitution at the 4-position of benzoic acid with a dihydrothiazole-aniline-acetyl group.
  • Key Properties : The acetyl-aniline-thiazoline combination enhances π-π stacking and receptor binding, but the 4-substitution may reduce steric hindrance compared to 2-substituted analogues .
Compound C : Benzoic Acid, 2-Methoxy-5-(4-Methyl-2-thiazolyl)
  • Key Properties: Fully aromatic thiazole increases planarity and stability. The methoxy group enhances lipophilicity, contrasting with the target compound's amino group, which improves water solubility .

Functional Group Variations

Compound D : Benzoic Acid, 4-(4,5-Dihydro-5-pentyl-3-isoxazolyl)-, 4-Ethylphenyl Ester
  • Structure : Isoxazole (oxygen-containing heterocycle) instead of thiazoline, with ester linkage.
  • Key Properties : The isoxazole’s electronegativity alters reactivity, while the ester group increases hydrophobicity. This contrasts with the target compound’s carboxylic acid, which is more polar and acidic .
Compound E : 5-Fluoro-2-(Pyridin-4-yl)benzoic Acid
  • Structure : Pyridine and fluorine substituents.
  • Key Properties : Fluorine enhances metabolic stability; pyridine introduces basicity. Lacks the thiazoline’s hydrogen-bonding capacity, affecting target selectivity .

Comparative Data Table

Compound Substituent Position Heterocycle Type Key Functional Groups pKa Notable Properties
Target Compound 2-amino, 5-methyl 4,5-dihydrothiazole -NH-thiazoline, -COOH ~3.5* Flexible conformation, moderate acidity
Compound A 3-acetamido 4,5-dihydrothiazole -CO-NH-, oxo, phenylamino 4.05 High hydrogen-bonding potential
Compound B 4-acetamido 4,5-dihydrothiazole -CO-NH-, oxo, aniline N/A Enhanced π-π stacking
Compound C 2-methoxy, 5-thiazolyl Aromatic thiazole -OCH₃, -COOH ~2.8 Planar structure, lipophilic
Compound D 4-isoxazolyl 4,5-dihydroisoxazole Ester, pentyl N/A Hydrophobic, ester hydrolysis

*Estimated based on analogous benzoic acid derivatives.

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of the compound Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl-, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's molecular formula is C11H12N2O3SC_{11}H_{12}N_2O_3S, characterized by a benzoic acid moiety attached to a thiazole ring. The structural features contribute to its biological properties, which are explored in subsequent sections.

1. Antimicrobial Activity

Recent studies indicate that benzoic acid derivatives exhibit notable antimicrobial properties. For instance, compounds similar to benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- have shown efficacy against various bacterial strains and fungi.

  • Case Study : A derivative was tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively. This suggests a promising application in treating infections caused by these pathogens .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies. It has demonstrated significant cytotoxic effects against several cancer cell lines.

  • Research Findings : In a study assessing its effects on the MCF-7 breast cancer cell line, the compound exhibited an IC50 value of approximately 5 µM, indicating potent antiproliferative activity. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activities of benzoic acid derivatives are multifaceted:

  • Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cellular metabolism. For example, they may inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's .
  • Protein Interaction : Molecular docking studies suggest that the compound interacts with specific protein targets, enhancing its biological efficacy. This interaction is critical for mediating its antimicrobial and anticancer effects .

Data Summary

Biological Activity Tested Cell Lines/Organisms IC50/MIC Values Mechanism
AntimicrobialE. coli, S. aureusMIC: 16-32 µg/mLEnzyme inhibition
AnticancerMCF-7 breast cancer cellsIC50: ~5 µMApoptosis induction

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